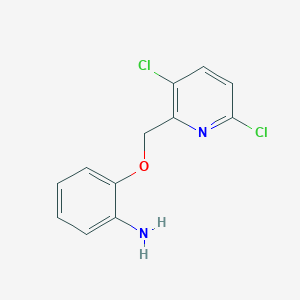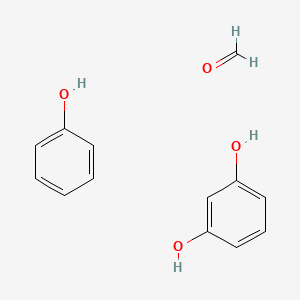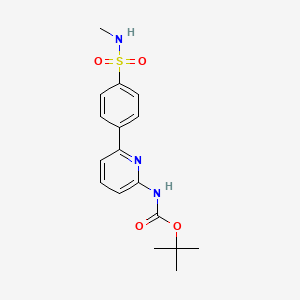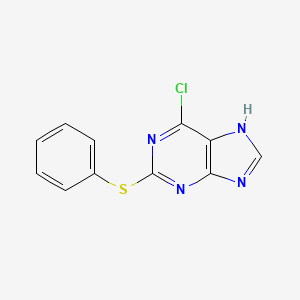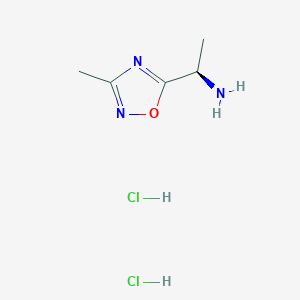
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Amine Introduction: Introduction of the ethanamine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
化学反应分析
Types of Reactions
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to simpler amine derivatives.
科学研究应用
Chemistry
In chemistry, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, this compound may be studied for its potential biological activity. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
相似化合物的比较
Similar Compounds
Similar compounds to ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride include other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole-5-carboxylic acid
- 3-Methyl-1,2,4-oxadiazole-5-thiol
- 1,2,4-Oxadiazole-5-amine
Uniqueness
The uniqueness of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride lies in its specific structure and stereochemistry. The presence of the ®-configuration and the ethanamine group distinguishes it from other oxadiazole derivatives, potentially leading to unique chemical and biological properties.
属性
分子式 |
C5H11Cl2N3O |
|---|---|
分子量 |
200.06 g/mol |
IUPAC 名称 |
(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3;2*1H/t3-;;/m1../s1 |
InChI 键 |
SVWIVBHZIHUNNG-HWYNEVGZSA-N |
手性 SMILES |
CC1=NOC(=N1)[C@@H](C)N.Cl.Cl |
规范 SMILES |
CC1=NOC(=N1)C(C)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2,4-Thiadiazolo[4,5-a]benzimidazol-3-amine](/img/structure/B8418770.png)
![4-(8-Fluoro-6,12-dioxo-6,12-dihydro-indolo[2,1-b]quinazolin-9-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8418776.png)
![2H-Pyran-2-one, tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8418782.png)
![4-(1H-Pyrrolo[3,2-b]pyridin-7-yloxy)-3-fluorobenzenamine](/img/structure/B8418790.png)


